Fluorination-Driven Lipophilicity Enhancement: LogP Comparison Between 2-Fluorobenzaldehyde and Benzaldehyde
The ortho-fluorine substituent in 2-fluoro-4-(oxan-4-yl)benzaldehyde contributes a measurable increase in lipophilicity compared to non-fluorinated benzaldehyde derivatives. Based on direct experimental LogP data for the core 2-fluorobenzaldehyde substructure (LogP = 1.79), fluorination at the ortho position relative to the aldehyde group raises LogP by approximately 0.5 units compared to unsubstituted benzaldehyde (LogP ≈ 1.3), which translates to an approximately 3-fold increase in octanol-water partition coefficient [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2-Fluorobenzaldehyde substructure: LogP = 1.79 |
| Comparator Or Baseline | Benzaldehyde (unsubstituted): LogP ≈ 1.3 |
| Quantified Difference | ΔLogP ≈ +0.5 (approximately 3× increase in partition coefficient) |
| Conditions | ACD/LogP algorithm prediction validated against experimental measurements |
Why This Matters
Increased lipophilicity enhances passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake in drug discovery programs, making fluorinated building blocks preferable for developing CNS-penetrant or intracellular-targeting compounds.
- [1] BOC Sciences. 2-Fluorobenzaldehyde (CAS 446-52-6). Building block specifications. Accessed 2025. View Source
